![molecular formula C10H5F3N2O2S2 B1333506 5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid CAS No. 338982-07-3](/img/structure/B1333506.png)

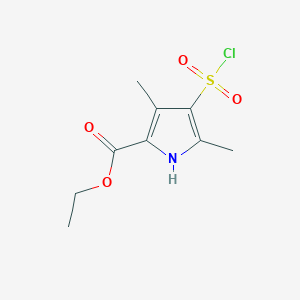

5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

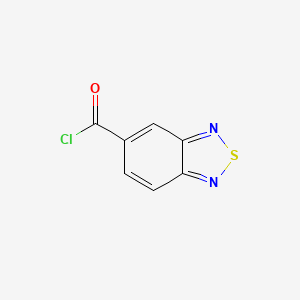

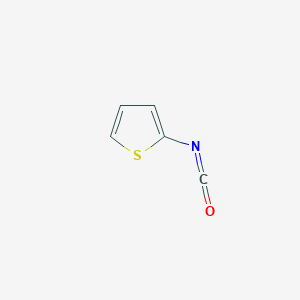

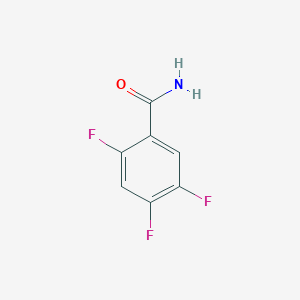

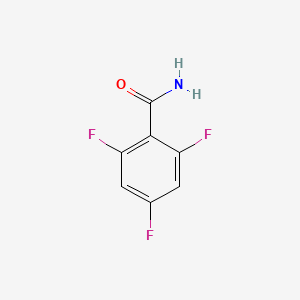

“5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H5F3N2O2S2 . It has a molecular weight of 306.28 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.29 g/mol and a melting point of 162-166°C . Other physical and chemical properties would need to be determined experimentally.Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a precursor or a reagent in the synthesis of more complex molecules used for protein characterization and interaction studies . Its unique structure could potentially interact with proteins or enzymes, providing insights into their function or aiding in the discovery of new therapeutic targets.

Medicinal Chemistry: Anticancer and Antioxidant Activities

In medicinal chemistry, derivatives of thiadiazole, like the one , have shown promise in anticancer and antioxidant activities. Studies suggest that the nature of the substituent on the phenyl ring of thiadiazoles is crucial for their cytotoxic activity, indicating that this compound could be a valuable scaffold for developing new anticancer agents . Additionally, certain oxadiazoles derived from similar structures have demonstrated significant anticancer and antioxidant properties .

Industrial Applications: Polymer Synthesis

The trifluoromethyl group within this compound’s structure is of particular interest in the synthesis of polymers and monomers. It can be used to alter the optical and electrochemical properties of polymers, which is valuable in creating materials with specific characteristics for industrial applications .

Environmental Science: Biochemical Research

In environmental science, this compound’s role is primarily in biochemical research. It can be used to study the environmental impact of various substances and their breakdown products. Understanding the biochemical interactions of such compounds can lead to the development of better environmental monitoring and decontamination strategies .

Analytical Chemistry: Proteomics

Analytical chemists may use this compound in proteomics to identify and quantify proteins in different samples, helping to understand complex biological systems and diseases. Its unique properties could make it suitable for developing new analytical methods or improving existing ones .

Materials Science: Electronic Properties

In materials science, the compound’s derivatives could be used to modify the electronic properties of materials. For example, incorporating thiadiazole units into polymers can significantly change their optical and electrochemical properties, which is essential for developing new electronic devices .

Pharmaceutical Development: Drug Design

The structure of thiadiazole is a bioisostere of pyrimidine, making it a valuable component in drug design. It can be used to create molecules that mimic the biological activity of nucleic acids, potentially leading to new treatments for various diseases .

Organic Synthesis: Chemical Reactions

Organic chemists might employ this compound in various chemical reactions, such as free radical bromination or nucleophilic substitution, to synthesize new compounds or study reaction mechanisms. Its benzylic position and the presence of the trifluoromethyl group could provide unique reactivity patterns useful in synthetic chemistry .

Safety and Hazards

properties

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]sulfanylthiadiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O2S2/c11-10(12,13)5-1-3-6(4-2-5)18-9-7(8(16)17)14-15-19-9/h1-4H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSWLXUTUFNTRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SC2=C(N=NS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380629 |

Source

|

| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid | |

CAS RN |

338982-07-3 |

Source

|

| Record name | 5-[4-(trifluoromethyl)phenylthio]-1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.